1,2,3,4-Tetramethylpyrene
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Overview
Description
1,2,3,4-Tetramethylpyrene is an organic compound classified as an aromatic hydrocarbon. It is a derivative of pyrene, characterized by the presence of four methyl groups attached to the pyrene core. This compound is known for its unique photophysical and electronic properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms on the pyrene ring with methyl groups .
Industrial Production Methods: Industrial production of this compound often involves the catalytic methylation of pyrene. This process utilizes catalysts such as aluminum chloride or zeolites to facilitate the methylation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylpyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of tetramethylpyrenequinone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrotetramethylpyrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Tetramethylpyrenequinone.
Reduction: Tetrahydrotetramethylpyrene.
Substitution: Nitro-tetramethylpyrene, bromo-tetramethylpyrene.
Scientific Research Applications
1,2,3,4-Tetramethylpyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,3,4-Tetramethylpyrene exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can cause oxidative damage to cellular components, making it useful in applications such as photodynamic therapy .
Comparison with Similar Compounds
Prehnitene (1,2,3,4-Tetramethylbenzene): Similar in structure but lacks the extended conjugation of the pyrene core, resulting in different photophysical properties.
Durene (1,2,4,5-Tetramethylbenzene): Another tetramethyl-substituted aromatic compound with distinct electronic properties due to the different substitution pattern.
Uniqueness: 1,2,3,4-Tetramethylpyrene stands out due to its extended conjugated system, which imparts unique photophysical properties such as high fluorescence quantum yield and the ability to generate reactive oxygen species. These properties make it particularly valuable in applications requiring efficient light absorption and emission .
Properties
CAS No. |
60826-75-7 |
---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2,3,4-tetramethylpyrene |
InChI |
InChI=1S/C20H18/c1-11-10-16-7-5-6-15-8-9-17-13(3)12(2)14(4)18(11)20(17)19(15)16/h5-10H,1-4H3 |
InChI Key |
XLQNSSLKAYVGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C(=C(C(=C14)C)C)C |
Origin of Product |
United States |
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